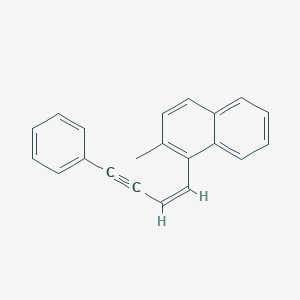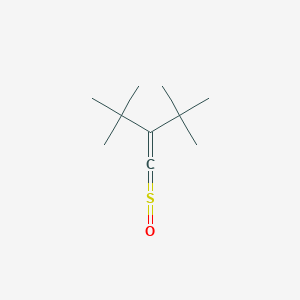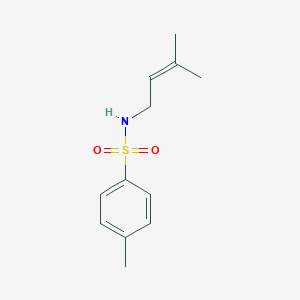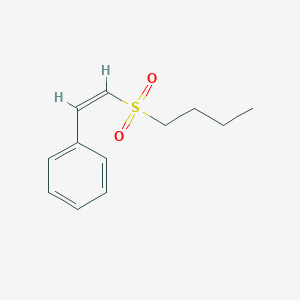![molecular formula C28H24 B371702 6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene is a complex organic compound with a molecular formula of C28H24 and a molecular weight of 360.5 g/mol This compound is characterized by its unique structure, which includes a phenanthrene core substituted with dimethylphenyl and butenynyl groups
Analyse Chemischer Reaktionen
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene can undergo various types of chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its application and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene can be compared with other similar compounds, such as:
Phenanthrene derivatives: Compounds with similar phenanthrene cores but different substituents.
Dimethylphenyl compounds: Compounds with similar dimethylphenyl groups but different core structures.
Butenynyl compounds: Compounds with similar butenynyl groups but different core structures. The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties.
Eigenschaften
Molekularformel |
C28H24 |
|---|---|
Molekulargewicht |
360.5g/mol |
IUPAC-Name |
6-[(E)-4-(3,5-dimethylphenyl)but-1-en-3-ynyl]-2,4-dimethylphenanthrene |
InChI |
InChI=1S/C28H24/c1-19-13-20(2)16-24(15-19)8-6-5-7-23-9-10-25-11-12-26-17-21(3)14-22(4)28(26)27(25)18-23/h5,7,9-18H,1-4H3/b7-5+ |
InChI-Schlüssel |
WWRZRZFDSXYDEW-FNORWQNLSA-N |
SMILES |
CC1=CC(=CC(=C1)C#CC=CC2=CC3=C(C=C2)C=CC4=CC(=CC(=C43)C)C)C |
Isomerische SMILES |
CC1=CC(=CC(=C1)C#C/C=C/C2=CC3=C(C=C2)C=CC4=CC(=CC(=C43)C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C#CC=CC2=CC3=C(C=C2)C=CC4=CC(=CC(=C43)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Methyl-4,5-dihydrobenzo[l]acephenanthrylene](/img/structure/B371620.png)
![12-Phenylbenzo[c]phenanthrene-5-carboxylic acid](/img/structure/B371622.png)
![11-Methyl-1-phenylbenzo[c]phenanthrene](/img/structure/B371623.png)
![2,2'-Bis[2-(4-methoxyphenyl)vinyl]-1,1'-biphenyl](/img/structure/B371624.png)

![3-(2-[1,1'-Biphenyl]-4-ylvinyl)phenanthrene](/img/structure/B371627.png)
![2-[(E)-4-Methylstyryl]biphenyl](/img/structure/B371628.png)

![4-Methyltricyclo[5.2.1.0~2,6~]dec-8-ene-3,4-diol](/img/structure/B371633.png)



![1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide](/img/structure/B371643.png)
